ethyl tris(trimethylsilyl) silicate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18030-67-6 |
|---|---|
Molecular Formula |
C11H32O4Si4 |
Molecular Weight |
340.71 g/mol |
IUPAC Name |
ethyl tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C11H32O4Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H2,1-10H3 |
InChI Key |
RXDPPOMCFULIIG-UHFFFAOYSA-N |
SMILES |
CCO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CCO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Synonyms |
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsiloxy)trisiloxane |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization
NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of ethyl tris(trimethylsilyl) silicate (B1173343), offering precise information about its atomic arrangement and chemical environment.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum of ethyl tris(trimethylsilyl) silicate is anticipated to exhibit distinct signals corresponding to the ethyl and trimethylsilyl (B98337) groups. The protons of the three equivalent trimethylsilyl (-Si(CH₃)₃) groups are expected to produce a sharp, intense singlet in the upfield region, typically around 0.1-0.3 ppm. The ethyl group (-OCH₂CH₃) would give rise to a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet is predicted to appear further downfield, likely in the range of 3.6-3.9 ppm, due to the deshielding effect of the adjacent oxygen atom. The triplet of the ethyl's methyl group is expected around 1.1-1.3 ppm.
The ¹³C NMR spectrum provides a clear carbon footprint of the molecule. For this compound, the carbon atoms of the trimethylsilyl groups typically resonate at approximately 1.0-3.0 ppm. The ethyl group carbons appear at distinct chemical shifts, with the methylene carbon (-OCH₂-) expected in the region of 58-60 ppm and the methyl carbon (-CH₃) around 18-20 ppm.
¹H and ¹³C NMR Chemical Shift Data for this compound
| Group | Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Trimethylsilyl (-Si(CH₃)₃) | -CH₃ | ~0.2 | ~2.0 |
| Ethyl (-OCH₂CH₃) | -OCH₂- | ~3.8 | ~59.0 |
| -CH₃ | ~1.2 | ~18.5 |
Silicon-29 (²⁹Si) NMR for Silicon Environments
²⁹Si NMR spectroscopy is an invaluable tool for probing the silicon environments within the molecule. This compound possesses two distinct types of silicon atoms: the central silicate silicon atom (a Q-type silicon, designated as Si(O-)₄) and the three equivalent silicon atoms of the trimethylsilyl groups (an M-type silicon, designated as (CH₃)₃Si-).
The central silicon atom, being bonded to four oxygen atoms, is expected to have a chemical shift in the range of -100 to -110 ppm. The silicon atoms of the trimethylsilyl groups, each bonded to three carbon atoms and one oxygen atom, are predicted to resonate in a significantly different region, typically between 10 and 20 ppm. This clear separation in chemical shifts allows for the unambiguous assignment of the silicon environments.
²⁹Si NMR Chemical Shift Data for this compound
| Silicon Environment | Designation | ²⁹Si Chemical Shift (δ, ppm) (Predicted) |
|---|---|---|
| Central Silicate Si | Q-type | -100 to -110 |
| Trimethylsilyl Si | M-type | 10 to 20 |
Application of Advanced NMR Techniques for Connectivity and Dynamics
Furthermore, variable-temperature NMR studies could provide insights into the dynamic processes of the molecule, such as the rotational freedom of the trimethylsilyl and ethyl groups.
Vibrational Spectroscopy for Molecular Architecture and Dynamics
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides complementary information on the molecular structure and bonding of this compound by probing the vibrational modes of its constituent functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the various bond vibrations within the molecule. The most prominent features are expected to be the Si-O-Si and Si-O-C stretching vibrations. A strong, broad absorption band between 1000 and 1100 cm⁻¹ is characteristic of the asymmetric stretching of the Si-O-Si and Si-O-C linkages.
Other significant absorption bands include:
C-H stretching: Asymmetric and symmetric stretching vibrations of the methyl groups in the trimethylsilyl and ethyl moieties are expected in the 2900-3000 cm⁻¹ region.
C-H bending: Bending vibrations of the methyl groups are anticipated around 1450-1470 cm⁻¹ (asymmetric) and 1370-1390 cm⁻¹ (symmetric). The characteristic umbrella mode of the Si-CH₃ groups is typically observed around 1250 cm⁻¹.
Si-C stretching: The stretching vibrations of the Si-C bonds in the trimethylsilyl groups are expected to appear in the 750-850 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy offers a valuable complementary perspective to FTIR, particularly for the symmetric vibrations and the silicon skeleton. The Raman spectrum of this compound is expected to show:
A strong, polarized band corresponding to the symmetric stretching of the Si-O-Si bonds, typically in the 400-600 cm⁻¹ range.
Symmetric C-H stretching vibrations in the 2900-3000 cm⁻¹ region.
The symmetric "breathing" mode of the Si(CH₃)₃ groups, which is often a strong and characteristic Raman band.
Key Vibrational Spectroscopy Bands for this compound (Predicted)
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretching | 2900-3000 | 2900-3000 | Medium (FTIR), Strong (Raman) |
| Si-O-Si/Si-O-C Asymmetric Stretching | 1000-1100 | - | Very Strong (FTIR) |
| Si-CH₃ Umbrella Bending | ~1250 | ~1250 | Strong (FTIR) |
| Si-C Stretching | 750-850 | 750-850 | Medium |
| Si-O-Si Symmetric Stretching | - | 400-600 | Strong, Polarized (Raman) |
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Electron Ionization (EI) mass spectrometry is a fundamental technique for the structural analysis of volatile organosilicon compounds such as this compound. nih.govacs.org During EI-MS analysis, the molecule is subjected to electron bombardment, which leads to the formation of a molecular ion (M⁺) and a series of fragment ions that create a unique mass spectrum. uni-saarland.de
The molecular ion peak for silyl (B83357) ethers is often of low abundance or entirely absent. researchgate.net Common fragmentation patterns for trimethylsilyl (TMS) derivatives include the loss of a methyl group (•CH₃), resulting in a significant [M-15]⁺ peak. researchgate.netresearchgate.net The cleavage of a Si-C bond can lead to the loss of an entire trimethylsilyl group. A dominant peak at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), is a characteristic indicator of trimethylsilyl compounds. rsc.orgchromatographyonline.com The fragmentation of the ethyl group can also be observed. These patterns provide detailed information about the molecule's structure. nih.gov
Table 1: Common EI-MS Fragments for Organosilicon Compounds
| m/z Value | Ion Fragment | Description |
|---|---|---|
| [M-15]⁺ | [M-CH₃]⁺ | Loss of a methyl group from a trimethylsilyl moiety |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, often the base peak |
This table is a generalized representation based on common fragmentation patterns of trimethylsilyl compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds. nih.gov In the analysis of this compound, GC separates the compound from a mixture, and MS provides structural confirmation through its fragmentation pattern. researchgate.net
GC-MS is extensively used for analyzing silylated compounds. omicsonline.orgnih.govresearchgate.net Silylation is a derivatization technique that increases the volatility and thermal stability of less volatile molecules by introducing trimethylsilyl groups. researchgate.netresearchgate.net While this compound is analyzed directly, the principles of GC-MS for silylated derivatives are central to its detection and quantification in various samples. nih.govresearchgate.net The combination of retention time from GC and the mass spectrum from MS allows for highly reliable identification. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule. nih.govnih.gov For this compound (C₁₁H₃₀O₃Si₄), HRMS can confirm its elemental formula by matching the experimentally measured mass of the molecular ion to its calculated theoretical mass. nih.gov This capability is crucial for distinguishing the compound from others with the same nominal mass and for confirming its identity, especially when the molecular ion is not prominent in standard EI-MS. uni-saarland.denih.gov
X-ray Diffraction Studies of Related Organosilicon Compounds and Structural Insights
While a specific X-ray crystal structure for this compound may not be publicly available, valuable structural information can be derived from the analysis of related organosilicon compounds. acs.orgubc.camdpi.com X-ray diffraction of crystalline materials provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. ubc.camdpi.comyoutube.com
Studies on compounds with tris(trimethylsilyl) groups show that the steric hindrance of these groups significantly influences the molecular geometry. acs.orgacs.org Research on various silicates and organosilica materials reveals that the Si-O-Si bond angle in siloxane backbones is characteristically wide, often ranging from 140° to nearly 180°, which imparts flexibility to the structure. wikipedia.orgacs.orgwikipedia.orgnih.gov The Si-C bond lengths and the tetrahedral geometry around the silicon atoms are also well-documented in these related structures. youtube.com This collective crystallographic data serves as a strong basis for understanding the molecular architecture of this compound.
Chemical Reactivity and Reaction Mechanisms
Hydrolysis and Condensation Reactions of Silicate (B1173343) Esters
The hydrolysis and condensation of silicate esters like ethyl tris(trimethylsilyl) silicate are fundamental processes in sol-gel chemistry, leading to the formation of silica-based materials. These reactions involve the cleavage of Si-OR bonds and the subsequent formation of Si-O-Si linkages.
The rates of hydrolysis and condensation of silicate esters are significantly influenced by the presence of acidic or basic catalysts and the specific reaction conditions employed. unm.edubohrium.com
Acid Catalysis:
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water. unm.edu This process is generally considered to be specific acid-catalyzed, with the reaction rate being proportional to the concentration of hydronium ions. bohrium.com The mechanism involves a bimolecular displacement where a protonated alcohol is the leaving group. unm.edu
Key characteristics of acid-catalyzed hydrolysis and condensation include:
Rapid Hydrolysis: Acid catalysts promote fast and often complete hydrolysis of the silicate ester. unm.edu
Slower Condensation: The subsequent condensation reaction is typically slower than hydrolysis under acidic conditions. unm.edu
Formation of Linear or Weakly Branched Polymers: The disparity in rates between hydrolysis and condensation often leads to the formation of more linear or weakly branched polysiloxane chains. unm.eduunm.edu This is because the rapid formation of silanol (B1196071) (Si-OH) groups from hydrolysis is followed by a more measured condensation process.
Influence of Water-to-Silicate Ratio: Low water-to-silicate molar ratios in acid-catalyzed systems also favor the formation of less-branched, polymeric networks. unm.edu
Base Catalysis:
In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu The reaction is generally considered to be specific base-catalyzed, with the rate proportional to the hydroxyl ion concentration. bohrium.com
Key characteristics of base-catalyzed hydrolysis and condensation are:
Slower Hydrolysis, Faster Condensation: Compared to acid catalysis, hydrolysis is generally slower, while condensation of the resulting silanol groups is significantly faster.
Formation of Highly Branched Structures: The rapid condensation following the slower hydrolysis leads to the formation of more compact, highly branched, and cross-linked silicate structures, often described as colloidal particles. unm.edu
Influence of Water-to-Silicate Ratio: High water-to-silicate ratios under basic conditions promote the formation of these highly branched, particulate structures. unm.edu
Reaction Conditions:
Besides the catalyst, other reaction parameters play a crucial role:
Solvent: The choice of solvent can affect the homogeneity of the reaction mixture and can also participate in the reaction through esterification or alcoholysis, which are the reverse of hydrolysis and condensation, respectively. unm.edu
Temperature: As with most chemical reactions, temperature influences the rates of both hydrolysis and condensation.
Concentration of Reactants: The concentrations of the silicate ester and water directly impact the reaction kinetics. bohrium.com
The interplay of these factors allows for precise control over the final structure of the resulting silicate material, ranging from linear polymers to dense, cross-linked networks. unm.edu
The formation of polysilicate and siloxane networks from silicate esters is a step-wise process involving the initial hydrolysis of alkoxide groups to form silanols, followed by condensation reactions between these silanols or between a silanol and an unreacted alkoxide group. unm.edu
Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH
Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
Alcohol Condensation: ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH
The structure of the final network is highly dependent on the relative rates of these competing reactions, which are, in turn, governed by the reaction conditions, particularly the pH and the water-to-silicate ratio. unm.edu
Under acid-catalyzed conditions , with rapid hydrolysis and slower condensation, the initially formed silanol groups have more time to exist before condensing. This leads to a more random and extended growth, resulting in the formation of linear or lightly branched polymers. These polymers can then further cross-link to form a gel network. unm.eduunm.edu
Conversely, under base-catalyzed conditions , the condensation reaction is much faster than the hydrolysis. As soon as a silanol group is formed, it is likely to condense with another species. This leads to a more clustered and particulate growth, resulting in highly branched, compact structures that can be described as colloidal particles. These particles then aggregate to form the final gel network. unm.edu
The competition between hydrolysis and condensation is also influenced by the nature of the organic groups attached to the silicon atom. researchgate.net In the case of this compound, the bulky trimethylsilyl (B98337) groups will exert significant steric effects on these reaction pathways.
The step-wise nature of these reactions allows for the formation of various intermediate species, including monomers, dimers, and linear or cyclic oligomers, before the final three-dimensional network is established. unm.eduuni-saarland.de The distribution of these species evolves over the course of the reaction, ultimately defining the microstructure of the resulting polysiloxane material.
Reactions Involving Trimethylsilyl Groups
The trimethylsilyl group is known for its considerable molecular volume, which imparts significant steric hindrance around the central silicon atom. wikipedia.org This steric bulk influences the rate and selectivity of reactions involving the silicate core. For instance, the large size of the TMS groups can hinder the approach of nucleophiles or electrophiles to the silicon-oxygen bonds, potentially slowing down hydrolysis and condensation reactions compared to less substituted silicates. researchgate.net
The steric effects of silyl (B83357) groups are a key factor in directing the chemoselectivity of reactions. stackexchange.com In molecules with multiple reactive sites, the steric environment created by a TMS group can shield certain functional groups, allowing for selective reactions at less hindered positions. stackexchange.com The presence of the bulky tris(trimethylsilyl)silyl group, which is structurally related, has been shown to influence nucleophilic substitution reactions significantly. researchgate.net
The silicon-oxygen bond in silyl ethers, such as the one present in this compound, can be cleaved under various conditions, a process known as desilylation or deprotection. organic-chemistry.orgresearchgate.net This reaction is fundamental in organic synthesis where silyl groups are often used as protecting groups for alcohols. wikipedia.org
Acid-Catalyzed Cleavage:
Under acidic conditions, the cleavage of silyl ethers is a common procedure. stackexchange.comresearchgate.net The mechanism is believed to involve the protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. This process can be facilitated by a variety of acidic reagents. stackexchange.com The rate of acid-catalyzed desilylation is sensitive to steric hindrance around the silicon atom; bulkier silyl groups are generally more stable to acidic cleavage. stackexchange.com
Fluoride-Mediated Cleavage:
Fluoride (B91410) ions have a high affinity for silicon and are potent reagents for cleaving silicon-oxygen bonds. stackexchange.comresearchgate.net The mechanism involves the formation of a pentavalent silicon intermediate, leading to the cleavage of the Si-O bond. stackexchange.com Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for this purpose. researchgate.net
Other Cleavage Methods:
A variety of other reagents and conditions can effect the cleavage of silyl ethers, including Lewis acids and certain catalytic systems. organic-chemistry.orgorganic-chemistry.org The choice of method often depends on the desired selectivity and the presence of other functional groups in the molecule. The chemoselectivity of desilylation can be controlled by the reaction conditions and the nature of the silyl group. stackexchange.com
The cleavage of the trimethylsilyl groups from this compound would lead to the formation of silanol groups, which could then undergo further condensation reactions.
Radical Chemistry and Transformations
Silicon-centered radicals, or silyl radicals, are reactive intermediates that can be generated from various organosilicon compounds, including silyl hydrides and disilanes. researchgate.net These radicals participate in a range of important chemical transformations, such as hydrosilylation and reduction processes. researchgate.netwiley.com
The reactivity of silyl radicals is influenced by both steric and electronic factors. researchgate.net They readily add to unsaturated systems like alkenes and alkynes, generating carbon-centered radicals that can undergo subsequent reactions. researchgate.net While the direct involvement of this compound in radical reactions is not extensively documented in the provided context, the presence of multiple silicon atoms suggests potential for radical-mediated transformations under appropriate conditions.
For example, tris(trimethylsilyl)silane (B43935), a related compound, is a well-known radical-based reagent used in various organic syntheses. nih.gov It can act as a hydrogen donor and participate in radical chain reactions. The generation of a silyl radical from this compound would likely require specific initiators or reaction conditions, such as photolysis or the use of radical initiators. Once formed, such a radical could potentially engage in addition reactions or hydrogen atom abstraction, leading to further transformations of the molecule. The study of radical chemistry of complex organosilicates remains an area of active research. researchgate.netnih.gov
Generation and Reactivity of Tris(trimethylsilyl)silyl Radicals
The cornerstone of tris(trimethylsilyl)silane's utility in organic synthesis is the generation of the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. mdpi.com This radical is typically formed through a chain process that begins with an initiation step. mdpi.comnih.gov Common methods for generating the radical include:
Photoinitiation: The interaction of tris(trimethylsilyl)silane with a photogenerated species, such as the tert-butoxyl radical (t-BuO•) or a ketone in its triplet state (like benzophenone), leads to hydrogen abstraction from the silane (B1218182), producing the desired silyl radical. nih.gov The quantum yield for the formation of the silyl radical in these systems is very high, approaching 1. mdpi.comnih.gov
Thermal Initiation: Radical initiators like azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) with oxygen can also be used to start the radical chain reaction. nih.govresearchgate.net
Once generated, the (Me₃Si)₃Si• radical is a versatile reactive intermediate. researchgate.net Its primary role is as a radical-based reducing agent for various functional groups and as a mediator for sequential radical reactions. mdpi.comnih.gov The general mechanism involves the silyl radical reacting with an organic substrate (RZ) to remove a functional group (Z), generating a site-specific organic radical (R•). This new radical then abstracts a hydrogen atom from a molecule of tris(trimethylsilyl)silane, yielding the reduced product (RH) and regenerating the (Me₃Si)₃Si• radical to continue the chain reaction. mdpi.comnih.gov
The reactivity of the tris(trimethylsilyl)silyl radical is also characterized by its ability to add to carbonyl oxygen atoms of aldehydes and ketones, although the rate constants for these additions are lower than those observed for simpler alkylsilyl radicals. researchgate.net
Radical Addition and Hydrogen Abstraction Processes
The tris(trimethylsilyl)silyl radical primarily engages in two key types of processes: radical addition and hydrogen abstraction.
Radical Addition: The (Me₃Si)₃Si• radical readily adds to carbon-carbon double and triple bonds. mdpi.comnih.gov This hydrosilylation reaction is a significant application, proceeding via a chain mechanism where the silyl radical adds to the unsaturated bond to form a radical adduct. This adduct then abstracts a hydrogen from the parent silane to yield the final product and propagate the radical chain. mdpi.comnih.gov These additions are effective for both electron-rich and electron-poor alkenes. organic-chemistry.org
Hydrogen Abstraction: The tris(trimethylsilyl)silyl radical can abstract atoms, particularly halogens, from organic halides. nih.govacs.org This process is highly efficient and often irreversible due to the significant difference in bond dissociation energies, for example, between the newly formed Si-Br bond (approx. 96 kcal/mol) and the original C-Br bond (approx. 69 kcal/mol). nih.gov This halogen-atom abstraction is a key step in using tris(trimethylsilyl)silane for the reductive dehalogenation of organic compounds and in more complex catalytic cycles like metallaphotoredox cross-coupling reactions. organic-chemistry.orgnih.gov
The rate constants for hydrogen abstraction from the Si-H bond of tris(trimethylsilyl)silane by various radicals have been determined. For instance, phenyl radicals abstract the hydrogen atom with a rate constant of 3 x 10⁸ M⁻¹s⁻¹. nih.gov
Regioselectivity and Stereoselectivity in Radical-Mediated Reactions
Reactions mediated by tris(trimethylsilyl)silane often proceed with high levels of selectivity. nih.govdntb.gov.ua
Regioselectivity: The radical hydrosilylation of alkenes and alkynes is highly regioselective. nih.gov The addition of the silyl radical to monosubstituted olefins occurs in an anti-Markovnikov fashion, where the silicon atom attaches to the terminal carbon of the double bond. nih.gov However, this regioselectivity can be reversed under different mechanistic pathways. For example, the reaction of propiolate esters with tris(trimethylsilyl)silane can yield β-silicon-substituted Z-alkenes via a free-radical mechanism, while the presence of a Lewis acid like aluminum chloride can lead exclusively to α-silicon-substituted alkenes through an ionic mechanism. researchgate.net
Stereoselectivity: High stereoselectivity is a hallmark of many tris(trimethylsilyl)silane-mediated reactions. The radical-mediated hydrosilylation of certain alkynes shows high cis stereoselectivity. nih.gov Similarly, radical cyclization reactions can be highly diastereoselective. For instance, the cyclization of specific 6-aza-8-bromooct-2-enoates using tris(trimethylsilyl)silane and AIBN produces trans-piperidines with excellent diastereomeric ratios (up to 99:1). researchgate.net
In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com While many reactions involving tris(trimethylsilyl)silane are highly stereoselective (favoring one stereoisomer over others), the specific classification as stereospecific depends on the conservation of stereochemical information from substrate to product due to the reaction mechanism. youtube.com
Ionic and Lewis Acid-Mediated Reactions
While renowned for its radical chemistry, tris(trimethylsilyl)silane can also participate in ionic reactions, often facilitated by Lewis acids. researchgate.net The presence of a Lewis acid can dramatically alter the reaction pathway and, consequently, the regioselectivity of the outcome. researchgate.net
A prime example is the reaction with propiolate esters. In the absence of a catalyst, the reaction proceeds through a free-radical pathway. However, when a Lewis acid such as aluminum chloride is introduced, the mechanism switches to an ionic one, leading to a different constitutional isomer as the exclusive product. researchgate.net
Furthermore, the lithium salt of the conjugate base, tris(trimethylsilyl)silyl lithium ((Me₃Si)₃SiLi), is a key intermediate in the synthesis of the parent silane and is used in reactions with various carbon electrophiles like non-enolisable aldehydes and ketones to form new carbon-carbon bonds. wikipedia.orgrsc.org These reactions are characteristic of ionic pathways, where the silyl anion acts as a nucleophile. rsc.org
Mechanistic Studies and Reaction Pathway Elucidation
Understanding the reaction pathways of tris(trimethylsilyl)silane has been the subject of extensive mechanistic studies, employing both experimental techniques and computational calculations. nih.govresearchgate.netnih.gov
The general mechanism for radical reduction is a well-established chain process involving initiation, propagation, and termination steps. mdpi.com The propagation cycle, where the silyl radical attacks a substrate and is subsequently regenerated by hydrogen abstraction from the parent silane, is the core of its synthetic utility. mdpi.comnih.gov
Transition State Analysis and Reaction Kinetics
Kinetic studies using techniques like laser flash photolysis have provided absolute rate constants for the elementary steps in tris(trimethylsilyl)silane reactions. nih.govnih.gov These studies have quantified the high reactivity of the derived silyl radical.
Table 1: Selected Reaction Rate Constants
| Reacting Species | Substrate | Rate Constant (k) at 25 °C |
|---|---|---|
| Benzophenone Triplet (³BP) | (Me₃Si)₃SiH | 1.2 x 10⁸ M⁻¹s⁻¹ |
| tert-Butoxyl Radical (t-BuO•) | (Me₃Si)₃SiH | 1.1 x 10⁸ M⁻¹s⁻¹ |
| Benzophenone Triplet (³BP) | Et₃SiH | 1.0 x 10⁷ M⁻¹s⁻¹ |
| tert-Butoxyl Radical (t-BuO•) | Et₃SiH | 1.1 x 10⁷ M⁻¹s⁻¹ |
Data sourced from mdpi.comnih.gov
The kinetic data reveals that the rate constants for hydrogen abstraction from tris(trimethylsilyl)silane are about ten times higher than those for triethylsilane, which is a direct reflection of their differing Si-H bond dissociation enthalpies. mdpi.comnih.gov
Transition state analysis, often aided by semi-empirical calculations, suggests that reactions involving the bulky tris(trimethylsilyl)silyl group can have high steric demands. nih.gov This is reflected in low pre-exponential factors in the Arrhenius equation for certain hydrogen abstraction reactions. nih.gov The transition state in a reaction represents the highest energy point on the reaction coordinate, an unstable arrangement of atoms that is distinct from a more stable, isolable reaction intermediate. youtube.com
Identification and Role of Reactive Intermediates
The primary reactive intermediate in the chemistry discussed is the tris(trimethylsilyl)silyl radical ((Me₃Si)₃Si•) . mdpi.comnih.gov Its generation is the pivotal step that initiates the majority of the subsequent reactions. mdpi.com
Other key intermediates include:
Organic Radicals (R•): Formed after the silyl radical reacts with the initial substrate (e.g., by abstracting a halogen or adding to a double bond). These intermediates are crucial as they determine the final structure of the product upon abstracting a hydrogen from tris(trimethylsilyl)silane. mdpi.comnih.gov
Radical Adducts: These are formed when the silyl radical adds to an unsaturated system like an alkene or alkyne. They are transient species that precede the final hydrogen abstraction step. mdpi.comnih.gov
Silylperoxyl Radicals ((Me₃Si)₃SiOO•): Proposed as intermediates in the reaction with molecular oxygen. researchgate.net
Tris(trimethylsilyl)silyl Lithium ((Me₃Si)₃SiLi): This ionic intermediate is not part of the radical chain reactions but is fundamental to the synthesis of the parent silane and is used in nucleophilic substitution reactions. wikipedia.orgrsc.org
These reactive intermediates are typically short-lived and not isolated, but their existence is inferred from product analysis, kinetic data, and spectroscopic studies. rsc.orgyoutube.comrsc.org
Structure-Reactivity Relationships and Mechanistic Control in Organosilicon Reactions
The reactivity of this compound is fundamentally governed by the interplay of steric and electronic effects originating from its constituent ethyl and tris(trimethylsilyl)siloxy groups. The bulky nature of the three trimethylsilyl (TMS) groups imparts significant steric hindrance around the central silicon atom, while the electronic character of the Si-O-Si and Si-C bonds influences the molecule's susceptibility to various chemical transformations. Mechanistic control in reactions involving this compound is therefore a direct consequence of these structural attributes.
The tris(trimethylsilyl)silyl (Tsi) group, a close analogue to the tris(trimethylsily)siloxy groups present in this compound, is known to profoundly influence the properties of organometallic systems, leading to the stabilization of novel compounds and unique reaction mechanisms. researchgate.net The significant steric demand of the Tsi group can be expected to be mirrored in this compound, playing a crucial role in its reactivity. researchgate.net
One of the primary reactions of silicates is hydrolysis. The hydrolysis of ethyl silicate, a related compound, has been studied under both acidic and alkaline conditions. bohrium.com In acidic environments, the reaction is typically second order with respect to water and ethyl silicate, with the rate being proportional to the acid concentration. bohrium.com Conversely, under alkaline catalysis, the reaction is generally first order with respect to the silicate. bohrium.com For this compound, the presence of the bulky trimethylsilyl groups would likely modulate this reactivity. The steric shielding could slow the rate of hydrolysis compared to less substituted silicates. The trimethylsilyl groups themselves are susceptible to cleavage under certain conditions, adding another layer of complexity to the hydrolysis mechanism. wikipedia.org
The thermal stability of this compound is also a key aspect of its reactivity profile. The thermal decomposition of related organosilicon compounds, such as hexamethyldisilane, provides insights into the strength of Si-Si and Si-C bonds. rsc.org The thermal decomposition of tetramethylsilane (B1202638) is initiated by the cleavage of the Si-C bond. rsc.org It can be inferred that the thermal decomposition of this compound would likely proceed through cleavage of the ethyl-oxygen bond or the silicon-oxygen bonds of the trimethylsilyl groups.
The presence of the tris(trimethylsilyl)siloxy moieties also introduces the possibility of radical-mediated reactions. Tris(trimethylsilyl)silane, for instance, is a well-established radical-based reducing agent. nih.govmdpi.com While this compound does not possess the Si-H bond necessary for similar radical chain reactions, the potential for reactions involving the formation of silyl radicals under specific conditions should be considered.
Mechanistic control in reactions of this compound is largely dictated by steric factors. The three bulky trimethylsilyl groups effectively create a sterically hindered environment around the central silicate core. This steric bulk can prevent or slow down reactions that require nucleophilic attack at the central silicon atom. For example, in reactions with strong bases or nucleophiles, the reaction may be directed towards the less hindered ethyl group or the silicon atoms of the trimethylsilyl groups rather than the central silicon. This steric hindrance can be advantageous in directing the regioselectivity of reactions.
The electronic effects of the trimethylsilyl groups also play a role. The trimethylsilyl group is generally considered to be electron-donating, which can influence the electron density at the central silicon atom and the adjacent oxygen atoms. This can affect the susceptibility of the molecule to electrophilic attack.
Detailed research findings on the specific reaction kinetics and mechanistic pathways for this compound are not extensively documented in the public domain. However, by drawing parallels with structurally similar and well-studied organosilicon compounds, a predictive understanding of its structure-reactivity relationships can be established.
Table 1: Inferred Reactivity of this compound Based on Analogous Compounds
| Reaction Type | Expected Reactivity of this compound | Mechanistic Control Factors | Reference Compounds |
| Hydrolysis (Acidic) | Slower than ethyl silicate; proceeds via protonation of oxygen atoms followed by nucleophilic attack by water. | Steric hindrance from TMS groups slows the reaction. | Ethyl Silicate bohrium.com |
| Hydrolysis (Alkaline) | Slower than ethyl silicate; proceeds via nucleophilic attack of hydroxide ions. | Steric hindrance is the primary rate-determining factor. | Ethyl Silicate bohrium.com |
| Thermal Decomposition | Likely proceeds via cleavage of Et-O or Si-O bonds. | The relative bond strengths of Et-O, Si-O, and Si-C will determine the primary decomposition pathway. | Tetramethylsilane rsc.org, Hexamethyldisilane rsc.org |
| Reaction with Nucleophiles | Reaction likely occurs at the less hindered ethyl group or TMS silicon atoms. | Steric hindrance at the central silicon atom prevents direct attack. | Tris(trimethylsilyl)methyl lithium researchgate.netrsc.org |
| Reaction with Electrophiles | The oxygen atoms are potential sites for electrophilic attack. | Electron-donating nature of TMS groups increases electron density on oxygen atoms. | Tris(trimethylsilyl)borate iaea.org |
Table 2: Bond Dissociation Energies of Related Silanes
| Bond | Compound | Bond Dissociation Energy (kcal/mol) |
| Me3Si–SiMe3 | Hexamethyldisilane | 49 ± 6 |
| Si-C | Tetramethylsilane | (Implied as the initial bond broken during thermal decomposition) |
This table provides context for the likely bond strengths within this compound, although direct data for this specific compound is not available. rsc.orgrsc.org
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular Structure and Spectroscopy
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For ethyl tris(trimethylsilyl) silicate (B1173343), these calculations provide insights into its three-dimensional structure and how it vibrates, which is key to interpreting experimental spectroscopic data.
Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common ab initio and DFT methods used to investigate molecular structures and properties. researchgate.net The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, starting point for more complex calculations.
DFT, particularly with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), has become a standard approach for its balance of computational cost and accuracy. researchgate.netresearchgate.net These methods are used to perform geometry optimizations, where the lowest energy arrangement of atoms is found, corresponding to the equilibrium structure of the molecule. For ethyl tris(trimethylsilyl) silicate, a DFT/B3LYP calculation with a suitable basis set, such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netaustinpublishinggroup.com Studies on similar molecules show that optimized geometric parameters obtained by DFT methods are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netaun.edu.eg The comparison between HF and DFT results typically shows that DFT provides a better correlation with experimental values. austinpublishinggroup.com
Table 1: Illustrative Comparison of Calculated Geometric Parameters for a Si-O-C Linkage This table is a hypothetical representation based on typical computational results for similar structures.
| Parameter | HF/6-31G(d) | B3LYP/6-31G(d) | Experimental (Typical) |
|---|---|---|---|
| Si-O Bond Length (Å) | 1.655 | 1.670 | 1.672 |
| O-C Bond Length (Å) | 1.430 | 1.445 | 1.448 |
| Si-O-C Bond Angle (°) | 125.8 | 127.5 | 127.7 |
Once the molecular geometry is optimized, the same computational methods can be used to calculate vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The calculated frequencies and their intensities can be used to simulate theoretical infrared (IR) and Raman spectra. nih.govmdpi.com
These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. nih.gov For a molecule like this compound, the spectrum would be complex. Computational analysis helps to assign specific bands to motions like Si-O-C stretching, CH₃ rocking, and Si-C stretching. A comparison of calculated and experimental spectra often shows good agreement, although calculated frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the computational methods. researchgate.netnih.gov For amorphous silicates, simulations show a characteristic broadening of IR bands compared to crystalline forms, with dominant features associated with Si-O stretching and O-Si-O bending vibrations. mdpi.com
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry is crucial for elucidating the step-by-step pathways of chemical reactions and understanding their rates. This involves mapping the energy landscape of the reaction and identifying key intermediate and transition structures. escholarship.org
A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES provides a conceptual map of all possible geometric arrangements and their corresponding energies, effectively creating an energy landscape with valleys (reactants, products, intermediates) and mountain passes (transition states). libretexts.orglibretexts.org
By mapping the PES for a reaction involving this compound, such as its hydrolysis, researchers can identify the most favorable reaction pathway. wikipedia.orglibretexts.org This pathway, known as the reaction coordinate, represents the lowest energy route connecting reactants to products. wikipedia.org Computational exploration of the PES can reveal complex reaction dynamics, including the possibility of multiple competing pathways or the existence of short-lived intermediates. researchgate.netresearchgate.net
The critical points on a potential energy surface are stationary points where the net force on the atoms is zero. These include energy minima (stable reactants, intermediates, and products) and first-order saddle points, which correspond to transition states. wikipedia.org The transition state is the highest energy point along the lowest energy reaction pathway. libretexts.org
Computational methods are used to locate the precise geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. scielo.br For reactions of silyl (B83357) ethers, computational studies can determine the activation barriers for formation or cleavage, providing insight into their stability and reactivity under different conditions. libretexts.org For example, a study on the N-ethylation of a carboxamide found that the calculated activation energies for competing reaction sites could successfully explain the experimentally observed product distribution. scielo.br Similarly, computational analysis can rationalize the stereochemical outcome of reactions by comparing the activation energies of different stereoisomeric pathways. scielo.br
Table 2: Hypothetical Reaction Energetics for Silyl Ether Hydrolysis This table provides an example of data obtained from PES calculations for a generic silyl ether hydrolysis reaction.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (Silyl Ether + H₂O) | Initial State | 0.0 |
| Transition State | Pentacoordinate Silicon Intermediate | +15.2 |
| Products (Alcohol + Silanol) | Final State | -5.8 |
Electronic Structure and Bonding Analysis in Silicate Systems
The arrangement of electrons in orbitals and the nature of the chemical bonds define the fundamental chemical and physical properties of a molecule. In silicate systems, the Si-O bond is of central importance.
The bonding in silicon compounds involves sp³ hybrid orbitals, similar to carbon, leading to tetrahedral geometries. youtube.com In silicates, these SiO₄ tetrahedra can be isolated or linked by sharing oxygen atoms. mpg.de The electronic structure of the Si-O bond has been a subject of significant investigation. While it is a strong covalent bond, it also possesses some degree of ionic character and is influenced by hyperconjugative interactions. acs.org
Conformational Analysis of Related Organosilicon Species
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, or conformers, have different potential energies. libretexts.org The stability of a particular conformer is influenced by factors such as steric hindrance and torsional strain. libretexts.org
A study on the conformational analysis of phenylpentamethyldisilane and related compounds using free-jet laser spectroscopy has provided detailed information on the rotational isomerism around the Si-Si bond. acs.org This research highlights how the interplay of electronic and steric effects determines the preferred conformations in these systems.
Research Findings on a Related Organosilicon Compound (Phenylpentamethyldisilane)
| Parameter | Observation | Implication |
| Rotational Isomers | Existence of multiple rotational isomers (conformers) was identified. acs.org | Demonstrates the flexibility of the Si-Si bond and the presence of different energy minima on the potential energy surface. |
| Conformer Stability | The relative energies of the different conformers were determined. acs.org | Allows for the prediction of the most stable conformation under given conditions. |
| Influence of Substituents | The nature and size of the substituents on the silicon atoms were found to significantly impact the conformational equilibrium. acs.org | Highlights the importance of steric and electronic effects in determining molecular geometry. |
This table summarizes key findings from a conformational analysis study on a related organosilicon compound to infer potential conformational behavior of this compound.
These theoretical and computational investigations are crucial for understanding the structure-property relationships in organosilicon compounds and for designing new materials with tailored properties.
Advanced Applications in Materials Science and Organic Synthesis
Precursor in Sol-Gel Chemistry for Tailored Silica-Based Materials
The sol-gel process is a versatile method for producing solid materials from small molecules, involving the conversion of a colloidal solution (sol) into an integrated network (gel). espublisher.comresearchgate.net Organosilanes are frequently used as precursors in this process, as they can be tailored to control the final properties of the material. sigmaaldrich.com The process generally involves hydrolysis and condensation reactions of the silane (B1218182) precursors. mdpi.com The nature of the organic groups attached to the silicon atom significantly influences the characteristics of the resulting material. osti.govresearchgate.net
In this context, ethyl tris(trimethylsilyl) silicate (B1173343) can serve as a functional precursor. Its hydrolysis and subsequent co-condensation with other silica (B1680970) sources, like tetraethoxysilane (TEOS), allow for the incorporation of its distinct organic moieties into the final silica network.
Control over Composition, Structure, and Morphology of Sol-Gels
The final properties of materials produced via the sol-gel method can be precisely controlled by adjusting synthesis parameters. youtube.com Key factors include the choice of precursor, the ratio of different precursors, pH, and the type of catalyst (acid or base). osti.govacs.org
The use of organofunctional silane precursors is a primary strategy for tailoring material properties. osti.gov For instance, the incorporation of precursors with hydrophobic groups, such as the trimethylsilyl (B98337) and ethyl groups of ethyl tris(trimethylsilyl) silicate, can increase the hydrophobicity of the final gel. The bulky nature of the trimethylsilyl groups can also influence the porosity and density of the resulting silica network by creating steric hindrance during the condensation process, leading to a more open and porous structure. The sol-gel process allows for the creation of materials ranging from dense, non-porous xerogels to highly porous, low-density aerogels, depending on the reaction conditions and drying methods employed. osti.govnih.gov
| Parameter | Influence on Sol-Gel Properties | Example Precursors |
| Precursor Structure | Affects hydrophobicity, porosity, and functionality of the final material. Bulky groups can increase pore size. | This compound, Methyltrimethoxysilane (MTMS), Tetraethoxysilane (TEOS) |
| pH (Catalyst) | Controls the relative rates of hydrolysis and condensation, influencing the final structure (e.g., linear vs. highly branched polymers). | Acid (e.g., HCl), Base (e.g., NH₃) |
| Water to Precursor Ratio | Affects the extent of hydrolysis, influencing the number of silanol (B1196071) groups available for condensation and cross-linking. | Varies depending on desired gel properties |
| Solvent | Influences precursor solubility and can affect the gel formation rate and network structure. | Ethanol (B145695), Methanol |
Synthesis of Hybrid Organic-Inorganic Materials (ORMOSILs)
Organically Modified Silicates (ORMOSILs) are hybrid materials that combine the properties of inorganic glasses (like durability and thermal stability) with characteristics of organic polymers (like functionality and flexibility). mdpi.com They are synthesized through the sol-gel co-condensation of traditional silica precursors (like TEOS) with organosilanes that possess organic functional groups. mdpi.comtaylorandfrancis.com
The synthesis of ORMOSILs can be achieved by using organosilane precursors where the organic group is attached via a non-hydrolyzable silicon-carbon bond. preprints.org Alternatively, hybrid character can be introduced by using precursors like this compound. During the sol-gel process, the ethoxy group hydrolyzes and condenses to integrate into the primary Si-O-Si network, while the non-hydrolyzable trimethylsilyl groups are incorporated into the material's structure, modifying its surface properties and internal architecture. researchgate.netelsevierpure.com This approach allows for the creation of a material with organic functionalities distributed throughout its inorganic framework. mdpi.com
Fabrication of Films, Aerogels, and Nanoparticles via Sol-Gel Methods
The versatility of the sol-gel process allows for the fabrication of silica-based materials in various forms, including thin films, highly porous aerogels, and nanoparticles. espublisher.commdpi.com
Films: Sol-gel solutions can be deposited onto substrates via spin-coating or dip-coating. Subsequent heat treatment leads to the formation of dense, functional coatings. mdpi.com The inclusion of organosilane precursors can modify the film's properties, such as hydrophobicity or adhesion.
Aerogels: These are a class of ultralight, highly porous materials with exceptional thermal insulation properties. researchgate.netyoutube.comresearchgate.net They are produced by removing the liquid from a wet gel under supercritical conditions, which preserves the delicate three-dimensional network. nih.gov Using organosilane precursors like methyltriethoxysilane (MTES) or potentially this compound can enhance the flexibility and hydrophobicity of the resulting aerogels. researchgate.net
Nanoparticles: The sol-gel method can be adapted to produce monodisperse silica nanoparticles, including ORMOSIL nanoparticles. mdpi.comtaylorandfrancis.com By controlling the reaction conditions in a microemulsion, for example, the size, porosity, and surface functionality of the nanoparticles can be precisely engineered for applications in catalysis, sensing, and medicine. mdpi.compreprints.org
Role as a Synthetic Reagent and Intermediate in Organic Transformations
Organosilicon compounds are widely used in organic synthesis as intermediates, protecting groups, and reagents for various transformations. gelest.comsinosil.com Compounds containing Si-H, Si-C, and Si-O bonds each exhibit distinct reactivities that have been harnessed by synthetic chemists.
Application as a Selective Reduction Reagent
Organosilanes containing a silicon-hydride (Si-H) bond are well-established as mild and selective reducing agents in organic synthesis. gelest.come-bookshelf.de The weakly hydridic nature of the Si-H bond allows for the chemoselective reduction of a wide range of functional groups. acs.org A prominent example is tris(trimethylsilyl)silane (B43935), (Me₃Si)₃SiH, which is often used as a less toxic alternative to tributyltin hydride in radical reactions. nih.govorgsyn.orglookchem.comwikipedia.org The mechanism of these reductions typically involves either an ionic hydride transfer, often activated by an acid or metal catalyst, or a free-radical chain process. e-bookshelf.denih.govgelest.com The steric and electronic properties of the silane can be tuned to achieve high selectivity. e-bookshelf.de
It is important to note that this compound, EtO-Si(OSiMe₃)₃, does not possess a reactive Si-H bond. Its structure is that of a silicate ester. Therefore, it would not function as a direct hydride donor in the same manner as reducing silanes like triethylsilane or tris(trimethylsilyl)silane. gelest.comsinosil.com Its application in this specific area of organic synthesis is not established and would require a different mechanistic pathway than conventional organosilane reductions.
Utility in Carbon-Silicon Bond Forming Reactions
The formation of carbon-silicon (C-Si) bonds is a foundational transformation in organosilicon chemistry, enabling the synthesis of a vast array of useful compounds. wikipedia.org Key methods for creating C-Si bonds include:
Hydrosilylation: The addition of a Si-H bond across a double or triple bond, typically catalyzed by transition metals. wikipedia.orgacs.org
Reactions with Organometallic Reagents: The reaction of silyl (B83357) halides with organolithium or Grignard reagents.
Silylmetalation: The addition of a silyl-metal species to an unsaturated substrate. wikipedia.org
Catalytic Silylation: Modern methods that use palladium or copper catalysis to form C-Si bonds from organosilicon reagents via the cleavage of Si-C or Si-B bonds. rsc.org
These reactions typically utilize organosilicon compounds with reactive sites such as Si-H bonds, Si-Halogen bonds, or silyl-metal moieties. acs.orgkuet.ac.bdnih.gov While this compound contains multiple silicon atoms, its direct utility as a reagent for forming C-Si bonds under standard conditions is not documented. Such an application would likely necessitate harsh conditions to cleave the stable Si-O-Si or Si-O-C bonds to generate a reactive silylating species.
Versatility in Functional Group Transformations
The tris(trimethylsilyl)silyl (TTMSS) group, the core of this compound, is characterized by its large molecular volume and chemical inertness. wikipedia.orgresearchgate.net These properties make it an effective, albeit specialized, participant in functional group transformations, primarily by acting as a bulky protecting group or by directing the stereochemical outcome of a reaction. While the ethyl silicate derivative is a specific ether of tris(trimethylsilyl)silanol, its reactivity is fundamentally guided by the TTMSS framework.
The principle of using silylation to activate oxygen functions for subsequent nucleophilic substitution is a known strategy in organic synthesis. e-bookshelf.de In this context, the TTMSS group can be employed to shield reactive sites, allowing for chemical modifications at other positions in a molecule. researchgate.net Its significant steric hindrance can prevent unwanted side reactions, a feature that distinguishes it from smaller silyl groups like the trimethylsilyl (TMS) group. wikipedia.orgorganic-chemistry.org
Research has demonstrated the remarkable influence of the TTMSS group in complex reactions. For instance, in diastereoselective [2+2] cyclizations between silyl enol ethers and acrylates, the presence of a tris(trimethylsilyl)silyl group on the enol ether was crucial for achieving high yields and selectivity. organic-chemistry.org This success, not replicated by less bulky silyl groups, is attributed to the unique steric and electronic properties of the TTMSS group, which help stabilize key intermediates and prevent side reactions. organic-chemistry.org Such findings underscore the potential of TTMSS-containing reagents to facilitate transformations that are otherwise challenging, creating complex carbocyclic frameworks from simple precursors.
The table below summarizes findings from a study on TTMSS-facilitated cyclizations, illustrating the group's role in transforming simple substrates into complex cyclic products.
Table 1: Diastereoselective [2+2] Cyclizations Facilitated by the Tris(trimethylsilyl)silyl Group This table is based on data from a study on diastereoselective cyclizations where the tris(trimethylsilyl)silyl group was essential for reactivity and selectivity. organic-chemistry.org
| Silyl Enol Ether Substrate | Acrylate | Catalyst | Cyclobutane (B1203170) Product | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|---|---|
| TTMSS-enol ether of Propiophenone | Methyl Acrylate | BDAT | Substituted Cyclobutane | >99:1 | 99% |
| TTMSS-enol ether of Acetophenone | Methyl Acrylate | BDAT | Substituted Cyclobutane | 98:2 | 99% |
| TTMSS-enol ether of 3-Pentanone | Methyl Acrylate | BDAT | Substituted Cyclobutane | 98:2 | 99% |
| TTMSS-enol ether of Cyclohexanone | Methyl Acrylate | BDAT | Spirocyclic Cyclobutane | 96:4 | 99% |
Development of Novel Organosilicon Building Blocks for Complex Molecular Architectures
The tris(trimethylsilyl)siloxy group, the core of this compound, serves as a robust and versatile building block for constructing complex molecular architectures, ranging from inorganic materials to intricate organic molecules. organic-chemistry.orgnih.gov Its utility stems from its ability to be incorporated into larger structures, bringing with it the characteristic steric and electronic properties of the supersilyl group.
In materials science, a key application is the generation of single-source precursors for metal-siloxide (MSiOₓ) materials. Research has shown that tris(trimethylsilyl)silanol (H-SST), the parent compound of this compound, reacts with various group 4 and 5 transition metal alkoxides. nih.gov This reaction yields complex, monomeric, and dimeric metal-siloxide derivatives. These molecules are designed so that upon thermal processing, the ligands are lost in a stepwise manner, leading to the formation of varied ceramic-silica architectures. nih.gov This approach highlights the role of the tris(trimethylsilyl)siloxide ligand as a foundational component for creating advanced materials with potentially novel properties. nih.gov
The table below details some of the crystallographically characterized metal-siloxide complexes synthesized from tris(trimethylsilyl)silanol, which serve as precursors to complex ceramic materials.
Table 2: Tris(trimethylsilyl)siloxide Derivatives as Precursors for Ceramic-Silica Architectures Data derived from research on the synthesis and characterization of metal-siloxide precursors. nih.gov
| Metal Alkoxide Reactant | Resulting Siloxide Complex | Molecular Geometry | Potential Application |
|---|---|---|---|
| Ti(OPrⁱ)₄ | [Ti(SST)₂(OPrⁱ)₂] | Tetrahedral (T-4) | Precursor to TiSiOₓ material |
| Zr(OBuᵗ)₄ | [Zr(SST)₂(OBuᵗ)₂(py)] | Trigonal Bipyramidal (TBPY-5) | Precursor to ZrSiOₓ material |
| Hf(OBuᵗ)₄ | [Hf(SST)₂(OBuᵗ)₂] | Tetrahedral (T-4) | Precursor to HfSiOₓ material |
| Nb(OEt)₅ | [Nb(SST)₃(OEt)₂] | Trigonal Bipyramidal (TBPY-5) | Precursor to NbSiOₓ material |
| Ta(OEt)₅ | [Ta(SST)(μ-OEt)(OEt)₃]₂ | Octahedral (Dimer) | Precursor to TaSiOₓ material |
In organic synthesis, the TTMSS group is instrumental in building complex molecular frameworks that are of interest in medicinal chemistry and natural product synthesis. organic-chemistry.org As demonstrated in the [2+2] cyclization reactions, TTMSS-functionalized silyl enol ethers are not merely protected substrates but are key building blocks for constructing cyclobutane rings with high diastereoselectivity. organic-chemistry.org The cyclobutane core is a significant structural motif in various bioactive molecules, making this method a powerful tool for accessing complex molecular architectures. organic-chemistry.org The ability to use the TTMSS group to direct the formation of such specific and complex structures confirms its value as a sophisticated building block in the synthetic chemist's toolkit. researchgate.netorganic-chemistry.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Strategies and Catalytic Systems for Ethyl Tris(trimethylsilyl) Silicate (B1173343)
The synthesis of ethyl tris(trimethylsilyl) silicate, while not extensively detailed in current literature, can be approached through various established and emerging strategies in organosilicon chemistry. Future research will likely focus on refining these methods to improve efficiency, selectivity, and sustainability.
One promising avenue is the advancement of hydrosilylation reactions. numberanalytics.comwikipedia.org This process, which involves the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon synthesis. numberanalytics.comwikipedia.org For the synthesis of this compound, this could involve the catalytic addition of tris(trimethylsilyl)silane (B43935) to a suitable ethylenic precursor. Research in this area is geared towards developing novel catalysts that can operate under milder conditions and offer greater control over the reaction. While platinum-based catalysts like Speier's and Karstedt's catalysts have been traditionally important, there is a growing interest in catalysts based on other transition metals and even metal-free systems to enhance cost-effectiveness and reduce environmental impact. researchgate.netmdpi.com
Another key area of exploration is the use of Grignard reagents . The synthesis of related compounds, such as ethyltrimethylsilane, has been achieved by reacting ethyl magnesium halide with trimethylchlorosilane. google.com A similar approach could be adapted for this compound, potentially by reacting an ethyl Grignard reagent with a tris(trimethylsilyl)silyl halide. Future work in this domain will likely focus on optimizing reaction conditions and exploring the use of alternative organometallic reagents to improve yields and minimize side reactions.
Furthermore, the development of dehydrogenative coupling reactions presents a green alternative for forming Si-O bonds. epo.org Research has shown that hydroxide-catalyzed dehydrogenative coupling of hydrosilanes and alcohols can efficiently produce silyl (B83357) ethers, with dihydrogen as the only byproduct. epo.org Applying this methodology to the synthesis of this compound from tris(trimethylsilyl)silane and ethanol (B145695) would represent a significant step towards a more sustainable synthetic route.
The synthesis of sterically hindered dichlorosilanes, such as [tris(trimethylsilyl)methyl]ethyl dichlorosilane (B8785471), from the reaction of EtSiCl3 and tris(trimethylsilyl)methyllithium (TsiLi), provides a template for accessing precursors to the target molecule. researchgate.netdocumentsdelivered.com Subsequent hydrolysis or alcoholysis of such a dichlorosilane could yield the desired silicate.
| Synthetic Strategy | Potential Reactants | Key Research Focus |
| Hydrosilylation | Tris(trimethylsilyl)silane, Ethylene/Ethanol precursor | Development of novel, non-platinum group metal catalysts; improving regioselectivity. numberanalytics.comwikipedia.orgresearchgate.net |
| Grignard Reaction | Ethyl magnesium halide, Tris(trimethylsilyl)silyl halide | Optimization of reaction conditions; exploring alternative organometallic reagents. google.com |
| Dehydrogenative Coupling | Tris(trimethylsilyl)silane, Ethanol | Catalyst development (e.g., earth-abundant metals); understanding reaction mechanisms. epo.org |
| Dichlorosilane Route | [Tris(trimethylsilyl)methyl]ethyl dichlorosilane, Water/Ethanol | Control of hydrolysis/alcoholysis to prevent polymerization. researchgate.netdocumentsdelivered.com |
Advanced Mechanistic Investigations and Refined Computational Modeling
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Future research will heavily rely on a synergistic approach combining advanced spectroscopic techniques with sophisticated computational modeling.
Mechanistic studies will likely employ in-situ monitoring techniques to identify and characterize transient intermediates. For instance, in hydrosilylation reactions, the Chalk-Harrod mechanism is widely accepted, which proposes the formation of a metal complex containing a hydride, a silyl ligand, and the alkene substrate. wikipedia.org Future investigations may focus on elucidating the precise nature of these intermediates for catalysts beyond platinum and for sterically demanding substrates like those involving the tris(trimethylsilyl)silyl group.
Computational modeling , particularly using Density Functional Theory (DFT), has become an indispensable tool for studying silicaceous materials. acs.orgmdpi.com Such models can provide insights into the geometric and electronic structures of reactants, intermediates, and transition states. For this compound, computational studies can help in:
Predicting the most stable conformations of the molecule.
Calculating bond dissociation energies, which are crucial for understanding its reactivity, especially in radical reactions. The Si-H bond in tris(trimethylsilyl)silane is notably weak, making it a good hydrogen atom donor. wikipedia.orgorganic-chemistry.org
Simulating reaction pathways to determine activation energies and predict the most favorable synthetic routes.
The development of accurate force fields for molecular dynamics simulations will also be important for modeling the bulk properties of materials derived from this compound. mdpi.com
| Investigation Area | Techniques and Approaches | Expected Insights |
| Reaction Mechanisms | In-situ NMR, FT-IR, and Mass Spectrometry | Identification of reactive intermediates; validation of proposed mechanisms like the Chalk-Harrod mechanism. wikipedia.org |
| Molecular Structure | X-ray Crystallography, Gas-phase Electron Diffraction | Determination of bond lengths, bond angles, and overall molecular geometry. |
| Computational Modeling | Density Functional Theory (DFT), Molecular Dynamics (MD) | Prediction of stable conformations, bond energies, reaction pathways, and bulk material properties. acs.orgmdpi.com |
Design of Next-Generation Organosilicon Materials with Engineered Properties
This compound, with its unique combination of a reactive silicate core and bulky silyl groups, holds potential as a building block for novel organosilicon materials. Future research is directed towards harnessing its structure to create materials with precisely engineered properties.
One of the most promising areas is the development of mesoporous organosilica nanoparticles (MONs) . nih.govacs.orgmdpi.com These materials, which possess high surface areas and tunable pore sizes, are of great interest for applications in catalysis, separation, and drug delivery. mdpi.comacs.org this compound could be incorporated into the silica (B1680970) framework during the sol-gel process to modify the hydrophobicity and chemical reactivity of the resulting material. acs.org The bulky tris(trimethylsilyl)silyl group could also influence the porosity and mechanical properties of the MONs.
Furthermore, the development of novel organosilicon polymers is a key research direction. mdpi.comdtic.mil The reactivity of the ethyl silicate group could be exploited for polymerization reactions, leading to the formation of new types of silicones with enhanced thermal stability and unique mechanical properties conferred by the bulky side groups. Research into the synthesis of fibrous organosilicon polymers from silicates provides a conceptual framework for exploring the polymerization of precursors like this compound. dtic.mil
The unique electronic properties of the tris(trimethylsilyl)silyl group, which can stabilize adjacent positive charges, may also be leveraged in the design of materials for electronic applications. soci.org
| Material Type | Potential Fabrication Method | Engineered Properties and Applications |
| Mesoporous Organosilica | Co-condensation in sol-gel synthesis | Tunable hydrophobicity, high surface area for catalysis and adsorption. acs.orgmdpi.com |
| Novel Silicones | Controlled hydrolysis and polymerization | Enhanced thermal and mechanical stability, unique rheological properties. mdpi.com |
| Hybrid Organic-Inorganic Materials | Grafting onto other polymer backbones | Combination of properties from both organic and inorganic components. |
Integration with Sustainable Chemical Processes and Methodologies
The principles of green chemistry are increasingly influencing the field of organosilicon chemistry. researchgate.netmdpi.com Future research on this compound will undoubtedly be shaped by the drive for more environmentally benign synthetic processes and the use of the compound in sustainable applications.
A major focus will be on the development of catalytic systems that avoid the use of precious metals . This includes exploring catalysts based on earth-abundant elements and developing metal-free catalytic hydrosilylation and dehydrogenative coupling reactions. researchgate.netepo.org
The use of greener solvents or even solvent-free reaction conditions is another important trend. nih.gov For example, conducting reactions in aqueous media or using supercritical fluids could significantly reduce the environmental footprint of organosilicon synthesis.
Furthermore, there is growing interest in the synthesis of organosilicon compounds from bio-renewable resources . While the silicon core is of mineral origin, the organic moieties could potentially be derived from biomass. Exploring routes to ethyl groups from bio-ethanol, for instance, would align with the goals of sustainable chemistry.
The development of degradable organosilica materials is also an emerging area. mdpi.com By incorporating cleavable linkers into the silica framework, it is possible to design materials that can be broken down under specific conditions, which is particularly important for biomedical applications to avoid bioaccumulation.
| Sustainability Aspect | Research and Development Focus | Potential Impact |
| Green Catalysis | Earth-abundant metal catalysts, metal-free systems | Reduced cost and environmental toxicity. researchgate.net |
| Alternative Reaction Media | Aqueous systems, supercritical fluids, solvent-free conditions | Minimized use of volatile organic compounds (VOCs). nih.gov |
| Renewable Feedstocks | Bio-derived organic components | Reduced reliance on fossil fuels. |
| Degradable Materials | Incorporation of cleavable linkers | Improved biocompatibility and reduced environmental persistence. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
